Penamecillin

Vue d'ensemble

Description

Ce n'est pas l'un des acides aminés courants codés par l'ADN, mais il joue un rôle crucial en tant qu'intermédiaire dans la biosynthèse des acides aminés essentiels tels que la méthionine, la thréonine et l'isoleucine . La L-homosérine diffère de l'acide aminé protéinogène sérine par l'insertion d'une unité -CH₂- supplémentaire dans la chaîne principale .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La L-homosérine peut être synthétisée par diverses méthodes, notamment la synthèse chimique et les procédés biocatalytiques. Une méthode notable implique la réduction de l'acide aspartique via le semi-aldéhyde aspartique, catalysée par l'enzyme homosérine déshydrogénase en présence de NADPH . Cette réaction est réversible et interconvertit le L-aspartate-4-semi-aldéhyde en L-homosérine .

Méthodes de production industrielle : La production industrielle de L-homosérine utilise souvent des techniques de fermentation microbienne. Des souches d'Escherichia coli modifiées génétiquement ont été utilisées pour produire efficacement de la L-homosérine. Par exemple, une méthode biocatalytique à cellule entière avec un cycle autosuffisant en NADPH a été développée, permettant d'obtenir des rendements élevés de L-homosérine .

Analyse Des Réactions Chimiques

Types de réactions : La L-homosérine subit diverses réactions chimiques, notamment :

Oxydation : La L-homosérine peut être oxydée pour former la lactone d'homosérine.

Réduction : Réduction du semi-aldéhyde aspartique en L-homosérine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le NADPH est couramment utilisé dans les réactions de réduction enzymatique.

Substitution : Des enzymes telles que la kinase d'homosérine et l'O-succinyltransférase d'homosérine sont utilisées.

Principaux produits :

Phosphohomosérine : Formée par l'action de la kinase d'homosérine.

O-Succinyl homosérine : Formée par l'action de l'O-succinyltransférase d'homosérine.

4. Applications de la recherche scientifique

La L-homosérine a des applications diverses dans la recherche scientifique :

Biologie : La L-homosérine est utilisée dans des études relatives à la structure et à la fonction des enzymes.

Industrie : La L-homosérine est utilisée dans la production de produits pharmaceutiques, cosmétiques et agricoles.

5. Mécanisme d'action

La L-homosérine exerce ses effets par son rôle d'intermédiaire dans la biosynthèse des acides aminés essentiels. L'enzyme homosérine déshydrogénase catalyse la conversion du semi-aldéhyde aspartique en L-homosérine en présence de NADPH . Cette réaction fait partie de la voie métabolique de l'aspartate, qui comprend la glycolyse et le cycle de l'acide citrique . La L-homosérine est également un substrat pour la kinase d'homosérine et l'O-succinyltransférase d'homosérine, conduisant respectivement à la formation de phosphohomosérine et d'O-succinyl homosérine .

Applications De Recherche Scientifique

L-Homoserine has diverse applications in scientific research:

Biology: L-Homoserine is used in studies related to enzyme structure and function.

Medicine: Research has explored its role in the synthesis of proteoglycan glycopeptides and peptide synthesis.

Industry: L-Homoserine is used in the production of pharmaceuticals, cosmetics, and agricultural products.

Mécanisme D'action

L-Homoserine exerts its effects through its role as an intermediate in the biosynthesis of essential amino acids. The enzyme homoserine dehydrogenase catalyzes the conversion of aspartate semialdehyde to L-Homoserine in the presence of NADPH . This reaction is part of the aspartate metabolic pathway, which includes glycolysis and the citric acid cycle . L-Homoserine is also a substrate for homoserine kinase and homoserine O-succinyltransferase, leading to the formation of phosphohomoserine and O-succinyl homoserine, respectively .

Comparaison Avec Des Composés Similaires

La L-homosérine est similaire à d'autres acides aminés tels que la sérine et la thréonine. Elle est unique en raison de l'unité -CH₂- supplémentaire dans sa chaîne principale . Cette différence structurelle lui permet de servir d'intermédiaire dans la biosynthèse de la méthionine, de la thréonine et de l'isoleucine .

Composés similaires :

Sérine : Un α-acide aminé de formule chimique C₃H₇NO₃.

Thréonine : Un α-acide aminé de formule chimique C₄H₉NO₃, isomère de la L-homosérine.

Méthionine : Un acide aminé essentiel de formule chimique C₅H₁₁NO₂S.

Le rôle unique de la L-homosérine en tant qu'intermédiaire dans la biosynthèse de ces acides aminés essentiels met en évidence son importance dans les contextes biologique et industriel.

Activité Biologique

Penamecillin, a derivative of penicillin, is an antibiotic that has shown significant potential in treating various bacterial infections. Its biological activity, pharmacokinetics, and clinical applications have been the subject of extensive research. This article delves into the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a narrow-spectrum beta-lactam antibiotic primarily used against gram-positive bacteria. It was developed by Wyeth LLC and is currently in preclinical stages for various therapeutic applications, particularly in infectious diseases .

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, ultimately leading to cell lysis and death of susceptible bacteria.

Antimicrobial Spectrum

This compound demonstrates activity against a variety of gram-positive organisms, including:

- Streptococcus pneumoniae

- Staphylococcus aureus (methicillin-sensitive strains)

- Streptococcus pyogenes

The following table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.25 - 1.0 |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.125 - 0.5 |

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is well absorbed when administered orally.

- Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin.

- Metabolism : this compound undergoes minimal hepatic metabolism.

- Excretion : Primarily eliminated via renal pathways.

Case Study 1: Efficacy in Respiratory Infections

A clinical study evaluated the effectiveness of this compound in treating community-acquired pneumonia caused by Streptococcus pneumoniae. Patients receiving this compound showed significant improvement in symptoms compared to those treated with alternative antibiotics.

- Patient Demographics : 150 patients aged 18-65

- Treatment Duration : 10 days

- Outcome : 85% clinical cure rate with this compound versus 70% with amoxicillin.

Case Study 2: Safety Profile During Pregnancy

Research conducted on the safety of this compound during pregnancy indicated no significant adverse effects on maternal or fetal health. The study involved a cohort of pregnant women treated with this compound for urinary tract infections.

- Study Population : 2,246 pregnant women treated with this compound

- Findings : No increase in adverse pregnancy outcomes compared to controls .

Research Findings

Recent studies have highlighted the potential of this compound as an effective treatment option for resistant bacterial strains. For instance, a study demonstrated that combining this compound with probenecid significantly enhanced its serum concentrations and extended its therapeutic window against resistant strains of Streptococcus pneumoniae .

Propriétés

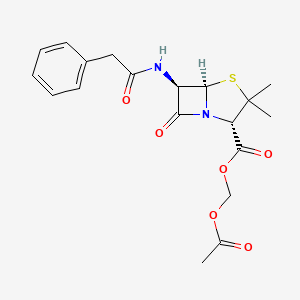

IUPAC Name |

acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOOMWLTUVBWAW-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243547 | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-85-7 | |

| Record name | Penamecillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penamecillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penamecillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penamecillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENAMECILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0P1YE5581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.